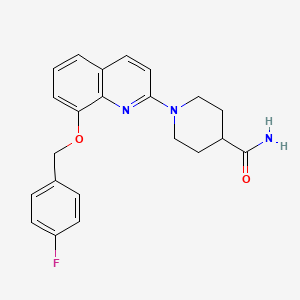

1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

描述

属性

IUPAC Name |

1-[8-[(4-fluorophenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c23-18-7-4-15(5-8-18)14-28-19-3-1-2-16-6-9-20(25-21(16)19)26-12-10-17(11-13-26)22(24)27/h1-9,17H,10-14H2,(H2,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOOZBXWVZEZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

化学反应分析

1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Antimicrobial Activity

Quinoline derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains by targeting DNA synthesis mechanisms. For instance, studies have shown that quinoline-based compounds can effectively inhibit bacterial DNA gyrase and type IV topoisomerase, leading to cell death in susceptible bacteria.

Table 1: Antimicrobial Activity of Related Quinoline Compounds

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| UC-112 | A375 Cell Line | 15 | |

| Compound 8a | M14/LCC6MDR1 | 18 | |

| 5-((4-Alkyl piperazin-1-yl)methyl)quinolin-8-ol | Gram-positive & Gram-negative | 20+ |

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored extensively. These compounds have demonstrated the ability to inhibit cell proliferation in various human tumor cell lines. The structural features of 1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide may enhance its efficacy against specific cancer types.

Case Study: Structure-Activity Relationship (SAR)

A recent study investigated the structure-activity relationship of quinoline derivatives, revealing that modifications to the piperidine and quinoline moieties significantly affect their biological activity. For example, variations in substituents on the benzyl group were found to alter potency against certain cancer cell lines, indicating that careful structural design can lead to improved therapeutic agents.

作用机制

The mechanism of action of 1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structural Analogs

Structural Features and Modifications

The table below highlights key structural differences between the target compound and similar piperidinecarboxamide derivatives:

Key Observations:

- Core Structure: The quinoline core in the target compound distinguishes it from pyrimidine (e.g., ), purine (e.g., ), and benzimidazole (e.g., ) analogs. Quinoline derivatives are often associated with anticonvulsant activity, as seen in related compounds .

- Substituent Effects: The 4-fluorobenzyl group is conserved in multiple analogs, suggesting its role in enhancing lipophilicity and target engagement . Chlorophenyl substitutions (e.g., CP-945,598) correlate with cannabinoid receptor antagonism but may reduce metabolic stability compared to fluorinated analogs .

Pharmacological Profiles

Anticonvulsant Activity:

Quinoline-based piperidinecarboxamides, such as those synthesized by He et al. (2012), demonstrate potent anticonvulsant effects in rodent models. The 8-benzyloxyquinoline scaffold likely contributes to sodium channel modulation or GABAergic activity, though specific data for the target compound are unavailable .

Antiviral Activity:

The (R)-N-(4-fluorobenzyl)-1-(naphthalen-1-yl)ethyl analog (Scheme 6 in ) showed moderate SARS-CoV-2 inhibition, suggesting that fluorobenzyl-piperidine hybrids may target viral proteases or host cell entry mechanisms.

Receptor-Specific Effects:

CP-945,598 (a purine-based analog) acts as a selective cannabinoid receptor antagonist with high affinity (Ki < 1 nM for CB1). Its chlorophenyl substituents confer specificity but increase molecular weight and polar surface area compared to the target compound’s fluorobenzyl group .

Pharmacokinetic and Metabolic Considerations

- Metabolic Stability: Fluorinated benzyl groups (e.g., in the target compound and ) resist oxidative metabolism better than chlorophenyl or ethylphenoxy groups, as seen in CP-945,598’s extensive hepatic clearance .

- Excretion : Piperidinecarboxamides with aromatic substitutions (e.g., naphthalenyl in ) exhibit prolonged half-lives due to reduced renal clearance, whereas polar groups (e.g., hydroxyethyl in ) enhance solubility but shorten bioavailability.

生物活性

1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide, with the CAS number 921785-84-4, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 379.4 g/mol. The structure incorporates a quinoline moiety linked to a piperidine ring, which is common in many bioactive compounds.

| Property | Value |

|---|---|

| CAS Number | 921785-84-4 |

| Molecular Formula | C22H22FN3O2 |

| Molecular Weight | 379.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Biological Activity Overview

The biological activities of this compound are primarily linked to its interaction with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For example, compounds related to quinoline structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound may possess similar properties due to its structural analogies with known antimicrobial agents .

Inhibitory Effects on Enzymes

This compound has been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. In studies involving derivatives of piperazine and piperidine, certain compounds exhibited competitive inhibition against tyrosinase with low IC50 values, indicating strong inhibitory potential .

The mechanism by which this compound exerts its biological effects may involve the following pathways:

- Enzyme Inhibition : The compound likely interacts with the active sites of target enzymes, preventing substrate access and thereby inhibiting enzymatic activity.

- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, which could be a mechanism for its pharmacological effects.

- Cellular Uptake : The presence of the piperidine moiety may enhance cellular uptake, allowing for greater bioavailability and efficacy within target cells.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Antimicrobial Efficacy : A study demonstrated that quinoline derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL against various bacterial strains . This suggests that the compound may possess similar antimicrobial properties.

- Tyrosinase Inhibition : Compounds featuring the piperidine structure showed IC50 values as low as 0.18 μM against tyrosinase, indicating potent enzyme inhibition without cytotoxic effects on human cells . This highlights the potential for developing skin-lightening agents or treatments for hyperpigmentation.

- Antiproliferative Activity : Research has indicated that certain quinoline-based compounds exhibit antiproliferative effects against cancer cell lines, suggesting that this compound could be explored further in cancer therapeutics .

常见问题

Basic Research Questions

Q. What are the optimized synthetic pathways for 1-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide, and how are reaction conditions controlled?

- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and amide coupling. Key steps include:

- Quinoline Core Functionalization : Introducing the 4-fluorobenzyloxy group at the 8-position via SNAr (nucleophilic aromatic substitution) under reflux with potassium carbonate as a base in DMF .

- Piperidine Carboxamide Formation : Coupling the quinoline intermediate with piperidine-4-carboxamide using carbodiimide-based coupling reagents (e.g., DCC or EDC) in dichloromethane, with temperature maintained at 0–5°C to minimize side reactions .

- Optimization : Yield and purity are maximized by controlling pH (neutral to slightly basic) and using inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for characterizing this compound, and how are they validated?

- Methodological Answer :

- Structural Elucidation : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) confirms regiochemistry and substitution patterns. IR spectroscopy verifies carbonyl (C=O) and amine (N-H) groups .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures ≥95% purity. Validation includes spike recovery tests and comparison with synthetic intermediates .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula and detects isotopic patterns (e.g., fluorine’s signature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays (e.g., P-gp inhibition vs. cytotoxicity)?

- Methodological Answer :

- Assay-Specific Controls : Use verapamil (P-gp inhibitor) and DMSO controls in parallel experiments to isolate compound-specific effects from assay artifacts .

- Dose-Response Curves : Perform MTT assays on Lucena-1 (P-gp overexpressing) and K562 (wild-type) cell lines to differentiate cytotoxicity from P-gp-mediated efflux inhibition .

- Mechanistic Validation : Combine flow cytometry (Rho123 accumulation) with molecular docking to assess whether structural features (e.g., 4-fluorobenzyl group) enhance target binding vs. non-specific membrane interactions .

Q. What computational strategies are recommended for predicting structure-activity relationships (SAR) of fluorinated quinoline-piperidine hybrids?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., fluorine’s inductive effect) influencing π-π stacking with aromatic residues in target proteins .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., P-gp ATPase domain) over 100 ns trajectories to evaluate stability of hydrogen bonds between the carboxamide group and conserved residues (e.g., Gln721) .

- QSAR Modeling : Use partial least squares (PLS) regression on descriptors like LogP, polar surface area, and H-bond acceptor count to correlate structural features with IC₅₀ values from inhibition assays .

Q. How can researchers design experiments to validate target engagement in complex biological matrices (e.g., plasma or tissue homogenates)?

- Methodological Answer :

- Stability Studies : Incubate the compound in human plasma (37°C, 24 hrs) and quantify degradation via LC-MS/MS. Adjust functional groups (e.g., replace ester linkages with stable amides) to improve metabolic stability .

- Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated oxidation. Identify metabolites via fragmentation patterns in tandem MS .

- In Situ Target Profiling : Apply cellular thermal shift assays (CETSA) to confirm binding to P-gp in Lucena-1 lysates, monitoring protein melting curves with and without the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。